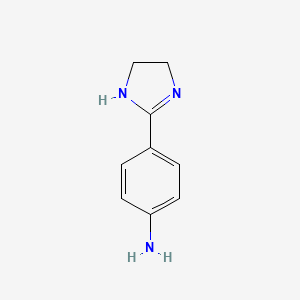

4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJPRHDSBNINIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326271 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-71-4 | |

| Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4,5-dihydro-1H-imidazol-2-yl)aniline basic properties

An In-Depth Technical Guide to the Basic Properties of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] The compound's unique structure, featuring both an aniline and a 2-imidazoline moiety, presents two distinct basic centers. This guide dissects the relative contributions of each functional group to the overall basicity, establishes the primary site of protonation, and provides detailed, field-proven protocols for the experimental determination of its pKa. The narrative emphasizes the causal relationships between molecular structure and chemical properties, offering insights crucial for applications such as drug formulation, catalyst design, and reaction optimization.

Introduction: A Tale of Two Moieties

This compound (IUPAC Name: this compound) is a bifunctional organic compound that integrates an aromatic amine (aniline) with a cyclic amidine (2-imidazoline).[1][2] This unique combination imparts a rich chemical character, with its basicity being a cornerstone property that governs its behavior in both biological and chemical systems. Understanding which nitrogen atom is the preferred site of protonation and quantifying its strength is paramount for researchers.

The molecule possesses two potential basic sites, as illustrated below:

-

The Anilino Nitrogen (NA): The exocyclic sp3-hybridized nitrogen of the aniline ring.

-

The Imidazoline Nitrogens (NI): The endocyclic sp2-hybridized imine nitrogen and the sp3-hybridized amine nitrogen within the imidazoline ring.

A diagram illustrating the two key basic centers of the molecule was intended here. Caption: Key basic centers in this compound.

Theoretical Analysis of Basicity

The significant difference in basicity between the two nitrogen centers can be rationalized by analyzing their electronic environments.

The Anilino Nitrogen: A Weak Base

Arylamines, such as aniline, are notably less basic than their aliphatic counterparts.[3] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, indicating that aniline is a weak base.[3] This reduced basicity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[4] This resonance stabilization is lost upon protonation, making the process energetically less favorable compared to the protonation of an alkylamine where no such stabilization exists.[3][4]

The Imidazoline Moiety: A Strong Guanidine-like Base

The 2-imidazoline ring contains a cyclic amidine system. Protonation occurs preferentially on the sp²-hybridized imino nitrogen. The resulting cation, an imidazolinium ion, is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms.

This charge delocalization is highly effective, making the imidazoline moiety a much stronger base than the aniline. While specific experimental data for the parent 2-imidazoline can be scarce, its pKa is predicted to be around 10.17.[5] This places its basicity in a range comparable to aliphatic amines and significantly higher than aniline. The delocalization can be visualized as follows:

A diagram illustrating the protonation of the imidazoline nitrogen and the subsequent resonance stabilization of the cation was intended here. Caption: Protonation at the imidazoline nitrogen leads to a resonance-stabilized cation.

Predicted pKa Values

Based on the analysis of analogous structures, we can predict the approximate pKa values for the conjugate acids of the two basic centers.

| Basic Center | Functional Group Type | Predicted pKa (of Conjugate Acid) | Rationale |

| Imidazoline Nitrogen | Amidine | ~10-11 | Strong resonance stabilization of the resulting imidazolinium cation.[5] |

| Anilino Nitrogen | Aromatic Amine | ~4-5 | Delocalization of the nitrogen lone pair into the phenyl ring reduces basicity.[3][4] |

This significant difference (~5-6 pKa units) confirms that for all practical purposes in a typical aqueous system, this compound will function as a monobasic compound, with protonation occurring exclusively at the imidazoline ring.

Experimental Determination of pKa

Trustworthy determination of basicity requires rigorous experimental validation. The following protocols describe two standard, self-validating methods for pKa measurement.

Method 1: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

Expertise & Causality:

-

Analyte Preparation: The hydrochloride salt form is often available and is soluble in water.[1] If starting with the free base, it should be dissolved in a slightly acidic solution to ensure full dissolution before back-titrating with a strong base, or dissolved in a suitable co-solvent like ethanol/water.

-

Titrant Choice: A standardized strong acid, typically 0.1 M HCl, is used as the titrant. Its strong nature ensures a sharp and easily identifiable inflection point at the equivalence point.

-

System Validation: Before the experiment, the pH meter must be calibrated using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. This ensures the accuracy of the pH measurements.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle warming or the addition of a minimal amount of co-solvent (e.g., ethanol) may be used if solubility is low.

-

Calibration: Calibrate a high-precision pH meter according to the manufacturer's instructions using standard buffers.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stir bar.

-

Titration: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL) from a calibrated burette.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined by finding the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated (BH⁺) and neutral (B) forms of the molecule have distinct molar absorptivities at a specific wavelength.

Expertise & Causality:

-

Wavelength Selection: The ideal analytical wavelength (λ_max) is one where the difference in absorbance between the protonated and neutral species is maximal. This is determined by scanning the UV-Vis spectrum of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions.

-

Buffer System: A series of buffers with known, stable pH values spanning the expected pKa (e.g., pH 9 to 12 for the imidazoline moiety) are required. Using a "universal" buffer system can simplify preparation.

-

Trustworthiness: The temperature must be strictly controlled as both pKa and absorbance can be temperature-dependent. The ionic strength of the buffer solutions should be kept constant to minimize activity coefficient effects.

Step-by-Step Protocol:

-

Spectral Scans: Prepare two stock solutions of the compound at the same concentration: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (neutral form). Record their UV-Vis spectra (200-400 nm) to identify a suitable analytical wavelength.

-

Buffer Preparation: Prepare a series of at least 7-10 buffer solutions with accurately known pH values bracketing the expected pKa.

-

Sample Preparation: Prepare a set of solutions by adding a constant aliquot of a concentrated stock solution of the compound to each buffer solution. Ensure the final concentration is identical across all samples.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

pKa = pH + log[ (A - A_B) / (A_BH+ - A) ]

-

Where:

-

A = Absorbance of the sample at a given pH

-

A_B = Absorbance of the neutral (basic) form

-

A_BH+ = Absorbance of the protonated (acidic) form

-

-

A plot of log[ (A - A_B) / (A_BH+ - A) ] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Conclusion and Significance

The chemical architecture of this compound definitively establishes it as a potent base, with the basic character overwhelmingly dictated by the 2-imidazoline ring. The predicted pKa of its conjugate acid is in the range of 10-11, while the aniline nitrogen is comparatively non-basic. This pronounced basicity is a critical parameter for drug development professionals, influencing properties such as:

-

Salt Formation: The strong basicity allows for the reliable formation of stable hydrochloride or other salts, which can significantly improve the compound's solubility, stability, and bioavailability.[1]

-

Drug-Target Interactions: The protonation state at physiological pH (predominantly the charged imidazolinium form) is crucial for electrostatic interactions with biological targets like enzymes or receptors.[1]

-

Catalysis and Coordination Chemistry: The available lone pairs make this molecule a candidate as a bidentate ligand in coordination chemistry, with its basicity influencing the stability and reactivity of resulting metal complexes.[6]

The theoretical insights and practical methodologies provided in this guide offer a robust framework for researchers to confidently characterize and utilize the fundamental basic properties of this versatile molecule.

References

- This compound hydrochloride - Smolecule.

- N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-(1,2-oxazol-5-yl)aniline - PubChem.

- 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | C9H11N3 | CID 414213 - PubChem.

- Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes - MDPI.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.

- (PDF) 4-(4,5-Diphenyl-1H-imidazol-2-yl)

- This compound|BLD Pharm.

- SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar.

- Basicity of Arylamines - Chemistry LibreTexts.

- 5 Key Basicity Trends of Amines - Master Organic Chemistry.

- Comparing basicity of imidazole and 2-imidazoline - Chemistry Stack Exchange.

- This compound - Fluorochem.

- 24.

- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline.

Sources

- 1. Buy this compound hydrochloride | 61033-86-1 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

physicochemical characteristics of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

This compound, a molecule featuring a core 2-imidazoline ring linked to an aniline moiety, represents a significant scaffold in the landscape of drug discovery and development. The constituent functional groups—a strongly basic cyclic amidine (the imidazoline) and a nucleophilic aromatic amine (the aniline)—confer a rich chemical personality that makes it a versatile building block for synthesizing compounds with potential therapeutic activities, including antimicrobial and anticancer properties.[1] A thorough understanding of its fundamental physicochemical characteristics is not merely an academic exercise; it is the bedrock upon which its successful application in research and pharmaceutical development is built. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetics.

This guide provides a detailed examination of the essential physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the experimental context and scientific rationale behind its determination.

Chemical Identity and Molecular Structure

The structure consists of a phenyl ring substituted with an amino group at position 4 and a 4,5-dihydro-1H-imidazol-2-yl group at position 1. The imidazoline ring contains a C=N double bond, making it a cyclic version of an amidine, a superbasic functional group.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 61033-71-4 | [3][4][5] |

| Molecular Formula | C₉H₁₁N₃ | [2][3][5] |

| Molecular Weight | 161.21 g/mol | [3][5] |

| Canonical SMILES | NC1=CC=C(C2=NCCN2)C=C1 | [2] |

| InChI Key | HSJPRHDSBNINIJ-UHFFFAOYSA-N | [2][3] |

| Synonym | 2-(p-Aminophenyl)-2-imidazoline | [5] |

| Common Form | Typically a solid | [1] |

| HCl Salt CAS | 61033-86-1 |[1][6] |

Critical Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. This section details the key parameters for this compound and the methodologies for their empirical determination.

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermal property that provides a quick, reliable indication of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad, depressed range suggests the presence of impurities.

While specific experimental data for the free base is not widely published, it is expected to be a solid at room temperature.[1] The determination of this value is a critical first step in characterization.

This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.

Rationale: The capillary method is chosen for its accuracy, small sample requirement, and reproducibility. The programmed heating rate is crucial; a slow ramp near the expected melting point ensures thermal equilibrium between the sample and the heating block, allowing for a precise reading.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Equilibration and Slow Heating: Once the setpoint is reached, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Key to Formulation and Bioavailability

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can severely limit oral bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and analytical characterization. The hydrochloride salt of the title compound is known to be soluble in water.[1]

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It is a straightforward equilibrium-based method that ensures the solution is fully saturated, providing a thermodynamically stable measurement.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flask to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility at that temperature.

Table 2: Predicted and Known Solubility

| Solvent | Expected Solubility | Rationale / Data |

|---|---|---|

| Water | Low (Free Base) | The aniline and imidazoline rings provide some polarity, but the overall molecule is largely nonpolar. |

| Water (HCl Salt) | Soluble | The hydrochloride salt is ionic and readily solvated by water.[1] |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the amine and imidazoline nitrogens. |

| DMSO, DMF | Soluble | Polar aprotic solvents effective at dissolving a wide range of organic molecules. |

| Dichloromethane | Moderately Soluble | A less polar solvent, but may still solubilize the compound to some extent. |

| Hexanes, Ether | Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups. |

Dissociation Constant (pKa): The Driver of Ionization

The pKa values of a molecule are paramount as they dictate the degree of ionization at any given pH. This, in turn, influences solubility, membrane permeability, and receptor binding. This compound has two primary basic centers:

-

The Imidazoline Ring: Amidines are among the strongest organic bases, with pKa values typically in the range of 10-13. The protonation occurs on the sp²-hybridized nitrogen.

-

The Aniline Amino Group: Aromatic amines are much weaker bases due to the delocalization of the nitrogen lone pair into the phenyl ring. The pKa of aniline itself is around 4.6.[7]

We can predict that the imidazoline nitrogen will be the first and primary site of protonation.

Rationale: Potentiometric titration is a robust and direct method for measuring pKa. It involves monitoring the pH of a solution as a titrant is added, allowing for the precise determination of the inflection points corresponding to the pKa values.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent system if aqueous solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point(s).

-

Replicate: Perform the titration multiple times to ensure the result is reproducible.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and identifying its key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups.

Expected Absorptions:

-

~3450-3300 cm⁻¹: N-H stretching vibrations from both the aniline (two bands, symmetric and asymmetric) and the imidazoline N-H.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂-CH₂- in the imidazoline ring.

-

~1640-1620 cm⁻¹: C=N stretching from the imidazoline ring. This is a key, characteristic peak.

-

~1620-1580 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Two sets of doublets in the ~6.5-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Aniline -NH₂: A broad singlet, typically around ~5.0-6.0 ppm, which is exchangeable with D₂O.

-

Imidazoline -CH₂-CH₂-: A singlet or a complex multiplet around ~3.0-4.0 ppm, representing the four equivalent or non-equivalent methylene protons.

-

Imidazoline -NH: A broad singlet, often at a higher chemical shift (>8 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Imidazoline C=N: The quaternary carbon of the C=N bond will appear downfield, typically in the ~160-170 ppm region.

-

Aromatic Carbons: Four signals in the aromatic region (~110-150 ppm).

-

Imidazoline -CH₂-: A signal in the aliphatic region, typically around ~40-50 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Expected Results (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation may occur via cleavage of the bond between the phenyl ring and the imidazoline ring, or through ring opening of the imidazoline.

Conclusion

The physicochemical properties of this compound define its potential and limitations as a molecular building block. Its dual basicity, governed by the strongly basic imidazoline ring and the weakly basic aniline moiety, is a defining feature that dictates its behavior in varying pH environments. Its solubility profile, particularly the enhanced aqueous solubility of its salt form, is critical for biological applications. The spectroscopic data provides an unambiguous fingerprint for structural confirmation and quality control. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently utilize this versatile compound in the pursuit of new chemical entities.

References

- Smolecule. This compound hydrochloride.

- Khattab, M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- CymitQuimica. This compound.

- BLD Pharm. This compound.

- Sigma-Aldrich. 2-(4,5-dihydro-1H-imidazol-2-yl)aniline.

- Acros Pharmatech. This compound hydrochloride.

- Fluorochem. This compound.

- Santa Cruz Biotechnology. 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine.

- SciSupplies. This compound, 97.0%, 1g.

-

NIST. Aniline - NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Buy this compound hydrochloride | 61033-86-1 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 61033-71-4|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound hydrochloride [acrospharma.co.kr]

- 7. Aniline [webbook.nist.gov]

An In-depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline (CAS Number 61033-71-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available information on its chemical and physical properties, synthesis, analytical characterization, and safety considerations. Furthermore, it delves into the prospective pharmacological applications of this scaffold, drawing insights from studies on structurally related compounds. The guide aims to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile molecule.

Introduction: The Imidazoline Scaffold in Modern Chemistry

The 2-arylimidazoline moiety, the core of this compound, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous biologically active compounds, attributable to the unique electronic and steric properties of the dihydroimidazole ring. The presence of an aniline substituent further enhances its chemical versatility, providing a reactive handle for derivatization and influencing its interaction with biological targets. Research suggests that compounds bearing this core structure may exhibit a range of biological activities, including potential as antitumor, antimicrobial, and antifungal agents.[1] The dual functionality of the imidazole and aniline components offers diverse pathways for chemical modification and biological activity, making it a compelling lead structure in drug discovery.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 61033-71-4 | Fluorochem |

| Molecular Formula | C₉H₁₁N₃ | Fluorochem |

| Molecular Weight | 161.20 g/mol | Fluorochem |

| IUPAC Name | This compound | Fluorochem |

| Canonical SMILES | NC1=CC=C(C2=NCCN2)C=C1 | Fluorochem |

| InChI Key | HSJPRHDSBNINIJ-UHFFFAOYSA-N | Fluorochem |

| Physical Form | Solid (predicted) | --- |

| Storage | Keep in dark place, inert atmosphere, room temperature | BLD Pharm |

Note: Some physical properties are predicted based on the structure and data for similar compounds due to limited publicly available experimental data.

The hydrochloride salt of this compound (CAS Number: 61033-86-1) is also commercially available and is often used in biological assays due to its increased water solubility.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and widely cited method for the formation of 2-imidazolines is the condensation reaction between a nitrile and a diamine.

Proposed Synthetic Pathway

A highly plausible and efficient synthesis involves the reaction of 4-aminobenzonitrile with ethylenediamine. This reaction is typically catalyzed by a Lewis acid or proceeds under high temperature and pressure, often with the release of ammonia.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on standard procedures for imidazoline synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-aminobenzonitrile (1 equivalent) and dry toluene.

-

Reagent Addition: Add ethylenediamine (1.1 equivalents) to the suspension.

-

Catalysis (Optional but Recommended): Introduce a catalytic amount of a Lewis acid (e.g., AlCl₃) or p-toluenesulfonic acid to facilitate the cyclization.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

The molecule possesses two primary reactive sites: the aniline amino group and the imidazoline ring.

-

Aniline Moiety: The primary aromatic amine is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

-

-

Imidazoline Ring: The imidazoline ring is generally stable but can be cleaved under harsh acidic or basic conditions. The secondary amines within the ring can also be functionalized.

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the methylene protons of the imidazoline ring.

-

The aromatic protons will likely appear as two doublets in the range of 6.5-7.8 ppm.

-

The methylene protons of the imidazoline ring are expected to be a singlet or a multiplet around 3.5-4.0 ppm.

-

The amine protons (both on the aniline and in the imidazoline ring) may appear as broad singlets and their chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

The quaternary carbon of the C=N bond in the imidazoline ring is expected to be in the 160-165 ppm region.

-

Aromatic carbons will resonate in the 114-150 ppm range.

-

The methylene carbons of the imidazoline ring will likely appear around 45-50 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 162.21.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching (amine): A broad band in the region of 3200-3500 cm⁻¹.

-

C=N stretching (imidazoline): A sharp peak around 1600-1650 cm⁻¹.

-

C-N stretching: In the 1250-1350 cm⁻¹ region.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A method adapted from a similar compound, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline, suggests the following starting conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[2]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore (likely around 254 nm).

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively published, the 2-arylimidazoline scaffold is a well-established pharmacophore.

Anticancer Potential

The imidazole ring is a key component of many compounds with demonstrated anticancer activity.[1] Derivatives of the related benzimidazole structure have shown potent activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer. For instance, some benzothiazole aniline derivatives have been investigated as new chemotherapy agents.[3] A novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative exhibited significant inhibitory activity against colorectal cancer cells with IC₅₀ values in the low micromolar range (1.74 µM in HCT116 cells).[4] It is hypothesized that these compounds may exert their effects through the inhibition of kinases involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway.[4]

Caption: Postulated mechanism of anticancer action via PI3K/AKT/mTOR pathway.

Antimicrobial Activity

The imidazole scaffold is also a cornerstone in the development of antimicrobial agents.[1] The positively charged nature of the imidazoline ring at physiological pH may facilitate interactions with negatively charged microbial membranes, leading to cell disruption. Furthermore, imidazole-containing compounds can act as enzyme inhibitors, targeting essential microbial metabolic pathways. Studies on various substituted imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[5]

Adrenergic and Imidazoline Receptor Interactions

2-arylimidazoline derivatives are well-known for their interaction with adrenergic and imidazoline receptors.[4][6][7] Compounds like clonidine, which share the core imidazoline structure, are potent α₂-adrenergic agonists used as antihypertensives. These compounds act on central α₂-receptors to reduce sympathetic outflow. It is plausible that this compound could serve as a scaffold for developing novel ligands for these receptor systems.

Safety and Handling

-

Potential Hazards:

-

Toxicity: Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin. They can affect the blood (methemoglobinemia), leading to cyanosis.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Carcinogenicity/Mutagenicity: Aniline is classified as a suspected carcinogen and mutagen.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and sources of ignition.

-

Conclusion and Future Directions

This compound is a molecule with considerable untapped potential. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of compound libraries for high-throughput screening. The established biological activities of the 2-arylimidazoline scaffold in oncology, infectious diseases, and neurology provide a strong rationale for further investigation. Future research should focus on the detailed biological evaluation of this core molecule and its derivatives to elucidate specific mechanisms of action and to identify lead compounds for further drug development.

References

- Khattab, M., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-947.

- Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.

- Dake, S. A., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2), 5.

- Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Chemistry & Biology Interface, 11(4), 1-13.

- Al-Radadi, N. S., & Al-Hussain, S. A. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5153.

-

Guan, X., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120.

-

SIELC Technologies. (2018). Separation of 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline on Newcrom R1 HPLC column. Available from: [Link]

- Head, D. B., et al. (1991). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 34(5), 1548-1555.

- Bream, R. N., et al. (2003). Adrenergic and nonadrenergic effects of imidazoline and related antihypertensive drugs in the brain and periphery. Clinical and Experimental Hypertension, 25(3-4), 173-189.

- Ernsberger, P., et al. (1990). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics, 253(2), 688-696.

- Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841.

Sources

- 1. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Adrenergic and nonadrenergic effects of imidazoline and related antihypertensive drugs in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Foreword

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. The compound 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule featuring the pharmacologically significant 2-imidazoline scaffold linked to an aniline moiety, presents a compelling case study in modern structure elucidation.[1] Its potential applications in drug discovery necessitate a rigorous and multi-faceted analytical approach to confirm its identity and purity.[1]

This technical guide eschews a simple recitation of procedures. Instead, it offers a strategic, field-proven workflow designed for researchers and drug development professionals. We will dissect the logic behind the sequence of analysis, delve into the interpretation of spectral data, and demonstrate how a combination of orthogonal analytical techniques provides a self-validating system for structural confirmation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each analytical step logically informs the next, culminating in a structure that is beyond reproach.

Initial Assessment: The Molecular Blueprint

Before any instrument is calibrated, a thorough in-silico analysis of the target structure is paramount. This predictive step allows us to anticipate spectral features and design our experiments more intelligently.

Molecular Structure: this compound Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol

Key Structural Features:

-

1,4-Disubstituted Benzene Ring: An aromatic system indicating characteristic signals in both NMR and IR spectroscopy.

-

Primary Aryl Amine (-NH₂): A key functional group with distinct IR stretching bands and exchangeable protons in ¹H NMR.

-

2-Imidazoline Ring: A cyclic amidine system containing two methylene (-CH₂-) groups and a secondary amine (-NH-). This ring is the most structurally complex region.

Our analytical strategy will be to first confirm the molecular formula and weight, then identify the key functional groups, and finally, assemble the molecular puzzle by establishing the precise connectivity between the aniline and imidazoline fragments.

Mass Spectrometry: The First Gate of Confirmation

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose, as its mass accuracy provides a high degree of confidence in the proposed molecular formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a 50:50 mixture of HPLC-grade methanol and deionized water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen atoms, facilitating ionization.

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Q-TOF or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is selected due to the presence of multiple basic nitrogen atoms (amine and amidine) that readily accept a proton.

-

Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern. This step is crucial for substantiating the proposed structure.

Data Interpretation: From Mass to Formula and Fragments

Expected High-Resolution Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁N₃ | Based on the known structure. |

| Exact Mass | 161.0953 | Calculated for C₉H₁₁N₃. |

| [M+H]⁺ Ion | 162.1031 | Calculated for C₉H₁₂N₃⁺. |

The causality here is direct: a measured mass of 162.1031 ± 5 ppm provides strong, trustworthy evidence for the elemental composition of C₉H₁₁N₃, immediately ruling out numerous other possibilities.

Fragmentation Analysis (MS/MS)

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable resulting fragments. The primary fragmentation is anticipated to occur within the imidazoline ring and at the bond connecting it to the aniline ring.

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Infrared Spectroscopy: A Rapid Functional Group Survey

Infrared (IR) spectroscopy is a fast, non-destructive technique that excels at identifying the presence or absence of key functional groups.[2] It serves as a rapid quality check that must align with the proposed structure.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background scan is performed first to subtract atmospheric H₂O and CO₂ signals.

Data Interpretation: Correlating Bands with Bonds

The IR spectrum should display a combination of characteristic absorption bands validating the aniline and imidazoline moieties.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the aniline amine group. Two distinct peaks are expected. |

| 3300 - 3100 | N-H Stretch | Secondary Amine (-NH-) | Confirms the N-H bond within the imidazoline ring. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the methylene (-CH₂-) groups in the imidazoline ring. |

| ~1620 | C=N Stretch | Amidine | A strong, sharp peak confirming the core imidazoline structure. |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Characteristic "ring breathing" modes of the benzene ring. |

| 850 - 800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Provides evidence for the substitution pattern on the aromatic ring. |

NMR Spectroscopy: The Definitive Structural Arbiter

While MS provides the formula and IR confirms functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate proof of structure by mapping the carbon-hydrogen framework and establishing atom-to-atom connectivity.

Workflow for Comprehensive NMR Analysis

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and slows the exchange of N-H protons, often allowing them to be observed as distinct signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, especially in the aromatic region.

-

Experiments: Acquire the following spectra:

-

¹H NMR

-

¹³C{¹H} NMR (proton-decoupled)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation: Assembling the Structure

¹H NMR Spectrum (Predicted)

-

δ ~6.6-7.5 ppm (AA'BB' system, 4H): The 1,4-disubstituted aromatic ring will show two doublets. The doublet upfield (closer to 6.6 ppm) corresponds to the two protons ortho to the electron-donating -NH₂ group. The downfield doublet corresponds to the protons ortho to the electron-withdrawing imidazoline group.

-

δ ~5.5-6.0 ppm (broad singlet, 2H): The primary amine (-NH₂) protons. This signal will disappear upon addition of a drop of D₂O, a key validation step.

-

δ ~3.6 ppm (singlet, 4H): The four protons of the two methylene groups (-CH₂-CH₂) in the imidazoline ring are chemically equivalent due to rapid conformational averaging, resulting in a single peak.

-

δ ~7.0-8.0 ppm (broad singlet, 1H): The secondary amine (-NH-) proton of the imidazoline ring. This is also D₂O exchangeable.

¹³C NMR Spectrum (Predicted) Based on the molecule's symmetry, 7 distinct carbon signals are expected.

-

δ ~165 ppm (C): The quaternary C=N carbon of the imidazoline ring, the most downfield signal.

-

δ ~150 ppm (C): The aromatic carbon directly attached to the -NH₂ group (C-NH₂).

-

δ ~128 ppm (CH x 2): The two aromatic carbons ortho to the imidazoline group.

-

δ ~118 ppm (C): The aromatic carbon directly attached to the imidazoline group.

-

δ ~113 ppm (CH x 2): The two aromatic carbons ortho to the -NH₂ group.

-

δ ~45 ppm (CH₂ x 2): The two equivalent methylene carbons of the imidazoline ring.

The Power of 2D NMR: The Final Connection

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

HSQC: Will show a clear correlation between the proton signal at ~3.6 ppm and the carbon signal at ~45 ppm, confirming the -CH₂- assignment. It will also link the aromatic protons to their respective carbons.

-

HMBC: This is the most critical experiment for final confirmation. The key correlation to observe is a 3-bond coupling (³JCH) from the aromatic protons ortho to the imidazoline ring (at ~7.5 ppm) to the C=N carbon of the imidazoline ring (at ~165 ppm). This single cross-peak unambiguously proves the connectivity between the aniline and imidazoline rings, completing the elucidation.

Integrated Conclusion: A Self-Validating Approach

The structure elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from three orthogonal methods.

-

HRMS establishes the correct elemental formula (C₉H₁₁N₃).

-

IR Spectroscopy confirms the presence of the required functional groups (primary amine, secondary amine, aromatic ring, C=N).

-

NMR Spectroscopy provides the definitive atomic arrangement, with ¹H and ¹³C data accounting for every atom and 2D experiments (especially HMBC) locking the fragments into their final, validated positions.

References

- Smolecule. (n.d.). This compound hydrochloride. Retrieved from Smolecule Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKpDKN59_4t9PctwUWq61nhxOIZL2agzUaTwL7s6hzY7JFqRo3fDLZ0Si3BxZ3EPEZfIDky5Vz9JHc027ddLJhw0OiqzcfqK2YENPwvgEFoFyEpmBOQvBhOZozc8aM3LIaAXEl0J4=]

- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgB3uYP4uwpprOt0bk-cZr_WeIMqRUFn_DTtg8cRM59M4D8CdzWkkrFAkH5CttzwyzxkmxbO65G-OBe72kwRV2LprsWU_Ec7G9hc-dlrkLQuLNClYBIUkuaYzuKP3rXBs0E7-f7ut1fJJwWRpD1nXOs7SrustjU4KHMH_z48pMO9mGoBRZgzVz4cGraHtjvYFwMf6suKX_ZuLkbiTj-ZrKdyJF5eytYDidxsHrKfxRBiLvYdiyEjGzDg77udEZa3M]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from University of Colorado Boulder, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmIxxM_Ri-KseRNAn8vrWgeqdvlwrXF0lrhCql4cNmFl_tkImA98Dm09jxeUAYJAvTrrrOpfc-I9HmD3bCjMzBVmjNnimuUHS-7fJPGUxUJ0yZGug1NODzKdu1bRjqs_dqA5vWM-QypG0usNJzEIHo1CjjwvlOSqs0ne0GCSPRRPgRfJi3EurNL4OG44=]

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jten2cHxQH6vLPLbpAX_muBw60eN8lOYUZTUZLtqH1NYJJKAtt-EZXFqDQBiQ1GH8TK3iwByjQybZCPJSM_WPh7OH7hKQT0MnW1R8TEQbx6DPxiBlN35qAydZeICky8shA==]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI0noycd14R6dyXDUtRz0Ys8T6M0_w8K3rOeWP2GfQgILaQwc85bXHCjdpNCUjC2niXHOHtr2LR_lB5K2g5Bx5nmAFj8FaA9kpHPgv2WpLTWAlGR_26T6NmnL4yTq41LHjsjHH97KgMnZtikeaJSqdfXfcrBkZeGmaTgbn9rykNcwuI6kZMZFNHzqeHbkkmDX90YU73K4RlC0CCmPaK42xJWANbBnWNW7OopgCa1hzst9qbzKFTZWs6wnmEzKWCnBsJ0qKf7i2oGqk1EBMrE87S7TCKiNj6po3zhFQLDaFpiCYl4-8dq6c9gRc_-iLT7EC2esBfXK71TpvNTUsg5qsmLultovyioo=]

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3k7IZZC3FG8wleO7LxwIHm8MNx9yQhJh-wfaVgsITuaY0NTh1AyEh0Zoh5aPt2_9wee08wl0eAA9NDbDIiaSLTygOtRB1cvOKSGz5kN00tUHfF-mr7tbovod66c90-buY0K-MWnKnQAVlAMLNrlJA1a5KqY55_W-4vGXuQ2NAcxUK303RnSgUt4PJtRCJio59K1u1DpLltO2mgHi42f7JETNJDA0wUntlDhRagMVPjEYRt_OmcraVE6yJJeJAIemCHZpJ3fD3fnBrVW2dPNDxfjtPSTn3PPeSTPxzjSio2-ffHrmL9KzSaVCv2_zFnZiuZdYHy20AMjQ]

- University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MXAorNhf_-tbOD_5623RsU9URd17W-219mTpow3YjtysRVE2oAFTDDLUivp2nxK63BadSHQRVGBwkznZ85tQSiPQnm4QjyPdxQVqf-ZnLB1B_jZo6p0P6ozjQfHw0EXCtGItFdks4zn87n__6cCUp2Z3AlhUpb8nb_EQXiLwKPpetokRMIRgsI9lefplmUpdNd5O2jjsc4LIGNzoqq4W-1M=]

Sources

spectroscopic data for 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical analysis of the (CAS No: 61033-71-4 [free base]).[1] As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of analytical chemistry. We will explore the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Analytical Overview

This compound is a hybrid structure comprising a p-substituted aniline ring and a 2-substituted 2-imidazoline ring. This unique combination presents distinct features in each analytical technique. The aniline moiety provides aromatic signals and characteristic amine absorptions, while the imidazoline ring contributes aliphatic and amidine-specific signals.

Our approach is to deconstruct the molecule, predict the spectral output of each component, and then synthesize this information to build a complete, validated analytical profile.

Caption: Overall workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar compound and its exchangeable amine (NH₂) and imine (NH) protons typically appear as distinct, albeit broad, signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Instrument Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is usually sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or APT) is used to enhance signal-to-noise and provide information on the number of attached protons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic, amine/imine, and aliphatic protons. The analysis of related 1,2-diaryl-1H-4,5-dihydroimidazoles provides a strong basis for these predictions.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| Aromatic (H-a) | 6.60 - 6.70 | Doublet (d) | 2H | Protons ortho to the electron-donating NH₂ group are highly shielded, resulting in a significant upfield shift. An AA'BB' splitting pattern is expected. |

| Aromatic (H-b) | 7.50 - 7.60 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing imidazoline group are deshielded and appear downfield. |

| Aniline (NH₂) | ~5.0 - 5.5 (DMSO-d₆) | Broad Singlet (br s) | 2H | This is an exchangeable proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

| Imidazoline (CH₂) | ~3.80 - 4.00 | Singlet (s) | 4H | The two methylene groups are chemically and magnetically equivalent, resulting in a single, integrated signal. In some systems, this can appear as two multiplets.[3] |

| Imidazoline (NH) | ~7.0 - 8.0 (DMSO-d₆) | Broad Singlet (br s) | 1H | This exchangeable proton is part of the amidine system and is typically deshielded. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Six signals are predicted for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| Imidazoline (C=N) | 162.0 - 166.0 | This quaternary carbon of the amidine functional group is highly deshielded and serves as a key diagnostic peak. |

| Aromatic (C-NH₂) | 150.0 - 154.0 | The carbon atom directly attached to the nitrogen is significantly deshielded. |

| Aromatic (CH-b) | 128.0 - 130.0 | Aromatic carbons ortho to the imidazoline group. |

| Aromatic (C-Imidazoline) | 118.0 - 122.0 | The ipso-carbon where the imidazoline ring is attached. |

| Aromatic (CH-a) | 113.0 - 115.0 | Aromatic carbons ortho to the NH₂ group, shielded by its electron-donating effect. |

| Imidazoline (CH₂) | ~45.0 - 50.0 | The aliphatic methylene carbons of the imidazoline ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a direct probe of molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum. This protocol is non-destructive and requires minimal sample preparation.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be characterized by distinct stretching and bending vibrations corresponding to its amine, imine, and aromatic components.[4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| N-H Stretch (Amine) | 3450 - 3300 | Medium | Primary Amine (NH₂) - Asymmetric & Symmetric stretches (two bands expected). |

| N-H Stretch (Imine) | 3300 - 3100 | Medium, Broad | Secondary Amine/Imine (NH) of the imidazoline ring. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | =C-H bonds of the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | -C-H bonds of the imidazoline CH₂ groups. |

| C=N Stretch (Imidazoline) | 1640 - 1600 | Strong | The amidine C=N double bond. This is a highly diagnostic peak.[6] |

| C=C Stretch (Aromatic) | 1610 - 1580 & 1520 - 1480 | Medium-Strong | Benzene ring skeletal vibrations. |

| C-N Stretch | 1350 - 1250 | Medium | Aromatic C-N and Aliphatic C-N stretches. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion, while Electron Ionization (EI) induces more extensive fragmentation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace of formic acid is often added to aid protonation in positive ion mode.

-

Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters: Operate the mass spectrometer in positive ion mode. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺.

Molecular Ion and Fragmentation Analysis

-

Molecular Formula: C₉H₁₁N₃

-

Monoisotopic Mass: 161.0953 g/mol

-

Expected ESI-MS Signal: A strong signal at m/z 162.1031 corresponding to the [M+H]⁺ ion.

The fragmentation pattern provides a fingerprint of the molecule's structure. Under harsher conditions (e.g., EI or collision-induced dissociation in MS/MS), predictable bond cleavages occur.

Caption: Predicted major fragmentation pathways for this compound.

-

Pathway 1 (Loss of Ethylenimine): A common fragmentation for 2-imidazolines is the retro-Diels-Alder-like cleavage of the ring, leading to the loss of ethylenimine (C₂H₅N, 43 Da). This would produce a fragment ion at m/z 119, corresponding to protonated 4-aminobenzonitrile.

-

Pathway 2 (Loss of Ammonia): Loss of the aniline amino group as ammonia (NH₃, 17 Da) from the molecular ion could also occur, though it may be less favored. This would yield a fragment at m/z 145 (not shown in diagram for clarity) or from subsequent fragments.

-

Subsequent Fragmentation: The 4-aminobenzonitrile fragment (m/z 119) can further lose hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 92.

Conclusion: An Integrated Analytical Approach

The structural confirmation of this compound is unequivocally achieved through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of essential amine and amidine functional groups. Finally, high-resolution mass spectrometry validates the molecular formula and provides structural insights through predictable fragmentation patterns. This integrated guide serves as a robust framework for the characterization and quality control of this important chemical entity in a research and development setting.

References

- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). PubMed Central. Retrieved from [Link]

-

¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2020). PubMed Central. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR Spectrum of imidazoline. (n.d.). ResearchGate. Retrieved from [Link]

-

Characteristic IR Absorption Peaks of Functional Groups. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

- 1. 61033-71-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

4-(4,5-dihydro-1H-imidazol-2-yl)aniline molecular weight and formula

An In-depth Technical Guide to 4-(4,5-dihydro-1H-imidazol-2-yl)aniline: A Versatile Building Block in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its unique structure, featuring a reactive aniline moiety connected to a 2-imidazoline ring, makes it a valuable pharmacophore and a versatile synthetic intermediate. This guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic strategies, and its burgeoning applications as a lead compound in the development of novel therapeutics. We will delve into its role in generating compounds with potential antitumor, antimicrobial, and antiviral activities, supported by mechanistic insights and conceptual experimental protocols designed for research and development professionals.

Core Physicochemical Properties

The utility of any chemical entity in a research and development setting begins with a thorough understanding of its fundamental properties. This compound is typically handled and available as both a free base and a hydrochloride salt, each with distinct properties relevant to its storage, handling, and application in synthesis.

The core structure consists of two key components: the aniline ring , which provides an aromatic scaffold and a primary amine group that is a key site for derivatization, and the 4,5-dihydro-1H-imidazole (imidazoline) ring , a cyclic guanidine analogue known for its ability to engage in hydrogen bonding and interact with various biological targets. The basicity of the nitrogens in the imidazoline ring allows for the formation of stable salts, such as the commonly used hydrochloride salt, which often improves solubility and stability.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₁N₃ | C₉H₁₁N₃·HCl | [1][2] |

| Molecular Weight | 161.21 g/mol | ~197.66 g/mol | [1][2] |

| IUPAC Name | This compound | This compound hydrochloride | [2][3] |

| CAS Number | 61033-71-4 | 61033-86-1 | [1][2][3][4] |

| Canonical SMILES | NC1=CC=C(C2=NCCN2)C=C1 | Cl.NC1=CC=C(C2=NCCN2)C=C1 | [3] |

| InChI Key | HSJPRHDSBNINIJ-UHFFFAOYSA-N | N/A | [1] |

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogues relies on established organic chemistry principles. The choice of a specific route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthetic Pathways

Several robust methods are employed for the construction of the core 2-arylimidazoline scaffold.[2] These include:

-

Condensation Reactions: A common approach involves the condensation of a benzonitrile derivative (e.g., 4-aminobenzonitrile) with ethylenediamine, often catalyzed by an acid. This reaction directly forms the imidazoline ring.

-

Cyclization Processes: Starting with an activated benzoic acid derivative (like an acyl chloride or ester) and reacting it with ethylenediamine, followed by an intramolecular cyclization and dehydration step, yields the desired product.

-

Reduction of Nitro Precursors: A multi-step synthesis can be employed where a 4-nitro-substituted precursor is first used to construct the imidazoline ring. The nitro group is then subsequently reduced to the primary aniline using standard reduction techniques (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl), providing the final molecule. This method is advantageous when the primary amine is incompatible with the imidazoline formation conditions.

A generalized workflow for its synthesis is depicted below.

Caption: Selective action of an imidazoline-derived agent on cancer cells.

Antimicrobial and Antiviral Applications

The structural motif is also being explored for infectious diseases. Preliminary studies suggest that the hydrochloride salt of this compound exhibits antimicrobial activity against certain bacterial strains. [2] Furthermore, the closely related benzimidazole scaffold is a cornerstone in the development of agents against the Hepatitis C Virus (HCV). Derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been synthesized and investigated as inhibitors of critical viral enzymes like the NS5B RNA-dependent RNA polymerase and the NS3-4A serine protease, both of which are essential for viral replication. [5]The ability of the core heterocyclic system to fit into allosteric or active sites of these enzymes makes it a privileged scaffold for antiviral drug design. This provides a strong rationale for exploring this compound as a building block for new antiviral agents.

Conceptual Experimental Protocol: Synthesis of a Novel Amide Derivative

To illustrate the utility of this compound as a synthetic intermediate, this section provides a conceptual, step-by-step workflow for its derivatization. This protocol describes the acylation of the aniline amine with a substituted benzoyl chloride, a common strategy to create a library of compounds for structure-activity relationship (SAR) studies.

Objective: To synthesize N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-chlorobenzamide.

Materials:

-

This compound

-

4-Chlorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Methodology:

-

Reaction Setup:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.

-

-

Acylation:

-

Dissolve 1.05 equivalents of 4-chlorobenzoyl chloride in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. A slow addition rate prevents side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid chloride and the HCl byproduct.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude solid using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

The structure and purity of the final compound must be validated. This is a self-validating step ensuring the integrity of the result.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the final product (>95% is typically required for biological assays).

-

-

Sources

The Enigmatic Core: A Technical Guide to 2-(4-aminophenyl)-2-imidazoline

This guide provides a comprehensive technical overview of 2-(4-aminophenyl)-2-imidazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct extensive research on this specific molecule is not widely published, this document synthesizes available information on its synthesis, potential mechanism of action, and prospective therapeutic applications by examining its core structure and the activities of closely related analogs.

Introduction: The Imidazoline Scaffold in Medicinal Chemistry